6-(4-ethoxyphenyl)-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one
Description
6-(4-Ethoxyphenyl)-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core fused with a 1,2,4-oxadiazole ring. The dihydropyridazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., phosphodiesterases) and cardiovascular applications .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O3/c1-2-31-17-9-5-14(6-10-17)18-11-12-20(30)29(27-18)13-19-26-21(28-32-19)15-3-7-16(8-4-15)22(23,24)25/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAVRFWHBPLNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Scaffold Variations
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one () :
- Structure : Replaces the oxadiazole group with a thioxo-triazolyl moiety.
- Properties : Exhibits pharmacological activity, though specifics are unreported. The thioxo group may enhance hydrogen bonding but reduce metabolic stability compared to oxadiazoles.
- Molecular Formula : C₁₈H₁₄N₆OS | Molecular Weight : 378.41 g/mol .
6-(2-Fluorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one (CAS 1359407-60-5, ) :
Substituent Effects
- 6-((4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-2,3-dihydropyridazin-3-one (): Structure: Features a triazole-sulfanyl group instead of oxadiazole. Molecular Formula: C₂₃H₂₃N₅O₂S | Molecular Weight: 433.53 g/mol .
- 6-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 1326832-85-2, ): Structure: Replaces dihydropyridazinone with a thienopyrimidinone core. Properties: The thienopyrimidinone scaffold may target kinase enzymes, while chlorophenyl and difluorobenzyl groups enhance halogen bonding. Molecular Formula: C₂₂H₁₃ClF₂N₄O₂S | Molecular Weight: 493.88 g/mol .
Pharmacokinetic and Pharmacodynamic Insights
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances oxidative stability compared to methoxy or chloro substituents (e.g., ) .
- Lipophilicity : The 4-ethoxyphenyl group increases logP compared to 2-fluorophenyl () or methoxy analogues (), favoring membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
